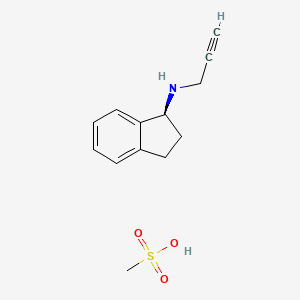

(S)-Rasagiline Mesylate

Descripción general

Descripción

(S)-Rasagiline Mesylate is a drug that is commonly used in the treatment of Parkinson's disease. It is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B) enzyme. This drug is known to improve the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain.

Aplicaciones Científicas De Investigación

Monoamine Oxidase B (MAO-B) Inhibition

- MAO-B Inhibitor Activity : Rasagiline Mesylate functions as a selective and irreversible monoamine oxidase B (MAO-B) inhibitor. This attribute is foundational to its use in Parkinson's disease treatment, as it helps increase dopamine levels in the brain, thus alleviating symptoms of the disease (Rascol et al., 2005) (Rabey et al., 2000).

Neuroprotective Properties

- Potential Neuroprotective Effects : Some studies suggest that Rasagiline Mesylate may have neuroprotective properties, which could be beneficial in neurodegenerative disorders like Parkinson's disease. These effects are thought to stem from its ability to inhibit MAO-B, thus reducing oxidative stress in the brain (Siderowf et al., 2002) (Stern et al., 2004).

Parkinson's Disease Management

- Effectiveness in Parkinson's Disease : Several studies have demonstrated the effectiveness of Rasagiline Mesylate in managing symptoms of Parkinson's disease, both as monotherapy and as adjunct therapy. It has been shown to reduce 'off' time and improve motor functions in patients (Zhang et al., 2013) (Siderowf, 2004).

Drug Delivery Systems

- Nanotherapeutic Applications : Innovative drug delivery systems, like nanoparticles and transdermal patches, are being explored for Rasagiline Mesylate to enhance its bioavailability and brain targeting efficiency. This could potentially improve treatment efficacy for Parkinson's disease (Bali & Salve, 2020) (Kanwar et al., 2019).

Cardioprot

ective Effects5. Cardioprotective Potential : Some studies have investigated the potential cardioprotective effects of Rasagiline Mesylate. For instance, it was found to attenuate cardiac remodeling after experimental myocardial infarction, suggesting a possible beneficial effect in heart disease post-injury scenarios (Varela et al., 2015) (Varela et al., 2017).

Cognitive Function Enhancement

- Benefits in Cognition and Behavior : Research has indicated that Rasagiline Mesylate may have positive effects on cognitive functions and behavior, particularly in models of cholinergic dysfunction and motor disorders. This suggests its potential use in treating cognitive impairments associated with neurodegenerative diseases (Speiser et al., 1998).

Melanoma Growth Inhibition

- Impact on Melanoma Growth : In a study comparing oral and transdermal administration of Rasagiline Mesylate on melanoma tumor growth, it was found that the drug did not increase melanoma growth and may be considered for combination therapy in melanoma treatment (Meier-Davis et al., 2012).

Stroke and Ischemia Research

- Use in Experimental Focal Ischemia : Rasagiline Mesylate has shown potential in experimental studies related to focal ischemia, such as stroke. It has been suggested to exert neuroprotective effects independent of its MAO inhibition properties in models of permanent middle cerebral artery occlusion (Speiser et al., 1999).

Propiedades

IUPAC Name |

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586584 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Rasagiline Mesylate | |

CAS RN |

202464-89-9, 202464-88-8 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RASAGILINE MESYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

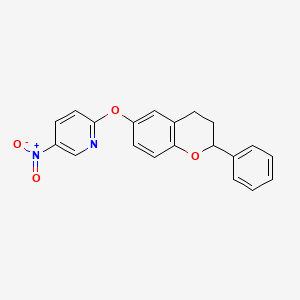

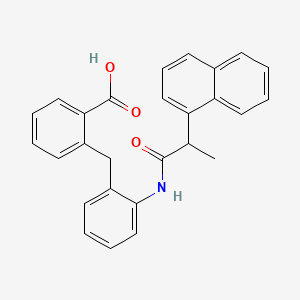

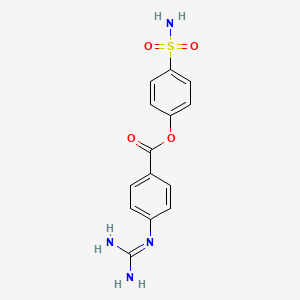

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)

![4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline](/img/structure/B1662433.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)